![molecular formula C18H16N4O B248618 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a chemical compound with potential applications in scientific research. This compound is also known as 'JW74' and has been synthesized for the first time in 2013. Since then, it has been studied for its potential use in various fields of research such as cancer treatment, inflammation, and stem cell differentiation.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of the interaction between p53 and MDM2 proteins. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, JW74 stabilizes p53 and activates its transcriptional activity. This, in turn, leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has no significant toxicity in normal cells and tissues. However, it has been shown to induce apoptosis and cell death in cancer cells. Additionally, JW74 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one in lab experiments is its specificity for p53/MDM2 interaction. This specificity makes it a valuable tool for studying the role of p53 in cancer and other diseases. However, one limitation of using JW74 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of JW74 and improve its solubility for in vivo applications.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 2,4-dihydropyrrolo[3,4-c]pyrazol-6-one with 4-methylphenyl magnesium bromide, followed by the reaction with methyl iodide and 3-pyridyl boronic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been studied for its potential use in various fields of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that JW74 can inhibit the activity of a protein called p53/MDM2, which is overexpressed in many types of cancer. This inhibition leads to the activation of p53, which is a tumor suppressor protein, and ultimately results in the death of cancer cells.
Propriétés
Nom du produit |
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
|---|---|
Formule moléculaire |
C18H16N4O |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21) |
Clé InChI |
HUOLKQUXHJEHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



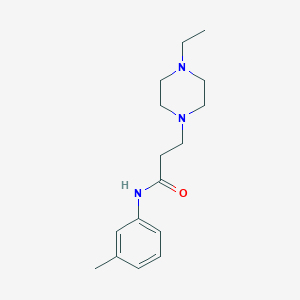


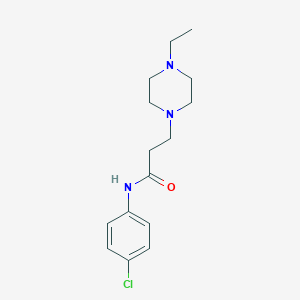
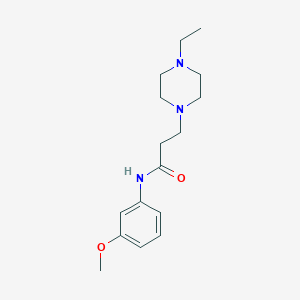
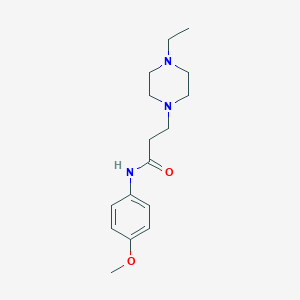
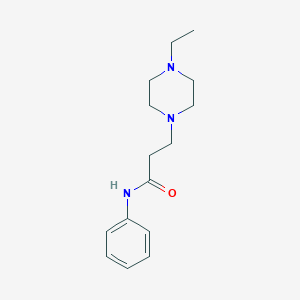
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
